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Compound of Interest

Compound Name: 3,4-Dimethyl-2(5H)-furanone
CAS No.: 1575-46-8
Cat. No.: B129839
Get Quote
. J

Chemical Class:

-Unsaturated Lactone (Butenolide) CAS Registry Number: 1575-46-8 Primary Application:
Pharmacophore Development, Quorum Sensing Inhibition, Organic Synthesis Intermediate

Physicochemical Characterization

3,4-Dimethyl-2(5H)-furanone is a five-membered heterocyclic lactone characterized by an
endocyclic double bond between C3 and C4. Its planar structure and conjugated carbonyl
system render it highly reactive toward nucleophiles.

Core Properties Table

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b129839#bc-rfq
https://www.benchchem.com/product/b129839/docs?utm_src=pdf-body#technical-monograph-3-4-dimethyl-2-5h-furanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129839?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Technical Note
Molecular Formula
Molecular Weight 112.13 g/mol
) ) o MP is near ambient

Appearance Off-white waxy solid / Liquid

temperature (33-34°C).

N ) High boiling point due to

Boiling Point 224.7°C (760 mmHg) ) ) ) .

dipole-dipole interactions.
Density 1.062 g/cm3 At 25°C.

N Lipophilic; poor solubility in

Solubility CHCIs, MeOH, DMSO ]

water without cosolvents.

Moderate membrane
LogP ~0.88

permeability.

Structural Analysis & Spectroscopy

Accurate identification relies on distinguishing this molecule from its isomers (e.g., 3,4-

dimethyl-2(3H)-furanone). The lack of a hydroxyl group simplifies the spectrum compared to

Sotolone.

Diagnostic NMR Data (Predicted/Literature Consensus)
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Shift ( o ] Structural
Nucleus Multiplicity Assignment .
Insight
ppm)
H-5 ( Deshielded by
1H NMR 4.65-4.75 Singlet (2H) adjacent
) Oxygen.
Allylic coupling
1.85-2.05 Singlet (3H) at C3 may cause fine
splitting.
Distinct from C3
due to
2.05-2.20 Singlet (3H) at C4
-position relative
to C=0.
Typical lactone
13C NMR 1745 Quaternary C-2 (C=0)
carbonyl.
Deshielded
C-4(
155.2 Quaternary _carbon of enone
-C
) system.
C-3( Shielded
126.8 Quaternary
-C) -carbon.
C-5( Ether linkage
73.1 Secondary

carbon.

Synthetic Methodologies

For research and drug development, purity and scalability are paramount. The Reduction of

2,3-Dimethylmaleic Anhydride is the preferred protocol over furan oxidation due to higher regio-

control and easier handling.
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Protocol: Regioselective Reduction of 2,3-
Dimethylmaleic Anhydride

Objective: Synthesis of 3,4-Dimethyl-2(5H)-furanone via hydride reduction.
Reagents:

e 2,3-Dimethylmaleic anhydride (Start Material)[1]

e Sodium Borohydride (

)

¢ Methanol/THF (Solvent)
e Hydrochloric Acid (Quench/Cyclization)
Step-by-Step Workflow:

e Dissolution: Dissolve 10 mmol of 2,3-dimethylmaleic anhydride in 50 mL of dry
THF/Methanol (1:1 v/v). Cool to 0°C under

atmosphere.

e Reduction: Slowly add

(1.1 equiv) over 30 minutes. The anhydride is reduced to the lactol (hydroxylactone)
intermediate. Note: Control temp <5°C to prevent over-reduction to the diol.

 Acidification & Dehydration: Quench with 2M HCI until pH < 2. Stir at room temperature for 2
hours. The acid catalyzes the elimination of water from the lactol to reform the lactone ring.

o Extraction: Evaporate methanol. Extract aqueous residue with Dichloromethane (3x).
 Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via vacuum distillation or silica flash chromatography
(Hexane:EtOAc 4:1).
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Visualization: Synthesis Logic

_ _ NaBH4, MeOH _ HCI, -H20 )
2,3-Dimethylmaleic (Regioselective Reduction) Intermediate: (Acid-Catalyzed Dehydration) > 3,4-Dimethyl-2(5H)-furanone
Anhydride Hydroxy-lactone (Lactol) (Target)

Click to download full resolution via product page

Caption: Conversion of dimethylmaleic anhydride to the target butenolide via reduction-
dehydration sequence.

Chemical Reactivity & Behavior

The biological potency of 3,4-dimethyl-2(5H)-furanone stems from its electronic structure. It
acts as a "soft" electrophile.

A. Michael Acceptor Activity

The conjugated C3=C4 double bond is activated by the C2 carbonyl.
e Mechanism: Nucleophiles (thiols, amines) attack the

-carbon (C4).

o Steric Factor: The methyl group at C4 creates steric hindrance, making this molecule less
reactive than unsubstituted furanones. This is advantageous in drug design, as it reduces
non-specific toxicity (glutathione depletion) while maintaining specific binding affinity for
target proteins.

B. Photochemical Behavior

Under UV irradiation (350 nm), 2(5H)-furanones can undergo [2+2] cycloaddition to form
cyclobutane dimers. This property is relevant for stability studies and formulation storage.

Biological Application: Quorum Sensing Inhibition

This molecule is a structural analog of Acylated Homoserine Lactones (AHLS), the signaling
molecules used by Gram-negative bacteria (e.g., Pseudomonas aeruginosa) to coordinate
virulence (Quorum Sensing).[2]

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b129839/docs?utm_src=pdf-body-img#technical-monograph-3-4-dimethyl-2-5h-furanone
https://www.benchchem.com/product/b129839/docs?utm_src=pdf-body#technical-monograph-3-4-dimethyl-2-5h-furanone
https://pmc.ncbi.nlm.nih.gov/articles/PMC7998126/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129839?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action[5][6][7]

e Mimicry: The furanone ring mimics the lactone head of the natural AHL signal.
o Displacement: It binds to the LuxR-type transcriptional regulator protein.

» Destabilization: Unlike the natural ligand, the furanone binding induces a conformational
change that destabilizes the LuxR protein or prevents it from dimerizing and binding to DNA.

e Result: Virulence genes (biofilm formation, toxin production) are NOT transcribed.

Visualization: QS Inhibition Pathway
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Caption: Competitive inhibition mechanism where the furanone antagonist prevents LuxR
activation and subsequent biofilm formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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